molecular formula C14H8N4O5 B14220751 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- CAS No. 544676-41-7

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl-

Cat. No.: B14220751
CAS No.: 544676-41-7
M. Wt: 312.24 g/mol
InChI Key: ZJJNJHADDQUCLF-UHFFFAOYSA-N
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Description

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- is a compound that belongs to the indazole family, which is known for its significant role in medicinal chemistry. Indazole derivatives are highly valued for their bioactive properties, particularly as kinase inhibitors. This compound is characterized by the presence of a carboxaldehyde group at the 3-position of the indazole ring, along with two nitro groups at the 4 and 6 positions, and a phenyl group at the 1 position.

Preparation Methods

The synthesis of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- can be achieved through various methods. One common approach involves the nitrosation of indoles in a slightly acidic environment. This method allows for the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .

Chemical Reactions Analysis

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- involves its interaction with molecular targets such as kinases. The indazole ring can form strong hydrogen bonds within the hydrophobic pockets of proteins, promoting the inhibition of kinase activity. This inhibition disrupts cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- can be compared with other indazole derivatives such as:

These comparisons highlight the uniqueness of 1H-Indazole-3-carboxaldehyde, 4,6-dinitro-1-phenyl- in terms of its reactivity and bioactivity, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

544676-41-7

Molecular Formula

C14H8N4O5

Molecular Weight

312.24 g/mol

IUPAC Name

4,6-dinitro-1-phenylindazole-3-carbaldehyde

InChI

InChI=1S/C14H8N4O5/c19-8-11-14-12(16(15-11)9-4-2-1-3-5-9)6-10(17(20)21)7-13(14)18(22)23/h1-8H

InChI Key

ZJJNJHADDQUCLF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-])C(=N2)C=O

Origin of Product

United States

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